molecular formula C8H7F2NO B1429948 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1432682-08-0

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1429948
CAS No.: 1432682-08-0
M. Wt: 171.14 g/mol
InChI Key: JSHKEGBIEMCGIG-UHFFFAOYSA-N
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Description

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1432682-08-0) is a high-value benzoxazine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzoxazine core, a privileged scaffold recognized for its diverse biological activities, which is further optimized by the presence of two fluorine atoms at the 2-position. The incorporation of fluorine is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and bioavailability. The 1,4-benzoxazine structure is a versatile building block for synthesizing a wide range of biologically active molecules. Research into analogous 1,4-benzoxazine derivatives has demonstrated their potential in developing compounds with antimicrobial, antifungal, anticancer, antidiabetic, and antiviral properties . Specifically, closely related difluoro- and trifluoro-substituted 1,4-benzoxazine compounds have been identified as key synthetic intermediates. For instance, chemoenzymatic synthesis of (S)-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo-[b][1,4]oxazine is a critical step in the production of the antimicrobial agent Levofloxacin . Other patented synthetic methods for similar trifluoro-1,4-benzoxazin-3-one compounds highlight the importance of this chemical class in developing active pharmaceutical ingredients (APIs) . Furthermore, recent studies have shown that conjugates containing a 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine fragment exhibit promising antiviral activity against herpes simplex virus type 1 (HSV-1) . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use and is strictly not intended for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,2-difluoro-3,4-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHKEGBIEMCGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2,2-difluoroethanol with o-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazine ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties. It serves as a scaffold for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, resulting in the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Fluorination at C2 (as in 2,2-difluoro) improves metabolic stability but requires further pharmacological validation .
  • Substituents like homoveratrylamino (3c) or imidazoline (4h) enhance receptor-specific activity .

Key Observations :

Pharmacological Profiles

Inhibitory Activity :

  • Fluorine-free 1,4-benzoxazines (e.g., compounds 19–20) show moderate matriptase-2 inhibition, while 3,4-dihydro derivatives (21–23) lack improved activity .
  • Dual-function antithrombotic benzoxazines (thrombin + GPIIb/IIIa inhibition) highlight the scaffold's versatility .

Cardiovascular Effects :

  • Imidazoline derivatives (e.g., 4h) reduce mean arterial pressure (MAP) via α₂-adrenergic and imidazoline receptor interactions .
  • Oxypropanolamine derivatives exhibit potent β-adrenergic receptor affinity, surpassing propranolol in selectivity .

Anticancer Potential:

  • 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines show anti-proliferative activity against MIA PaCa-2 and MDA-MB-231 cell lines .

Structural and Physical Property Comparison

Property 2,2-Difluoro Derivative 6-Bromo-7-Fluoro Derivative 6-Bromo Derivative
Molecular Weight (g/mol) 171.14 232.05 214.062
Boiling Point Not reported Not reported Not reported
Key Substituents F at C2 Br at C6, F at C7 Br at C6
Bioactivity Theoretical stability Antimicrobial N/A
Reference

Biological Activity

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of two fluorine atoms at the 2-position of the benzoxazine ring contributes to its reactivity and interaction with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. This activity is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential cellular processes.

Antitumor Properties

In addition to its antimicrobial effects, this compound has been studied for its antitumor properties . It has demonstrated the ability to inhibit the proliferation of certain cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells by affecting cellular pathways involved in growth and survival.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific biological macromolecules such as proteins and nucleic acids. This interaction may modulate various signaling pathways involved in cellular functions and disease processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds along with their notable features:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazineBromine at position 6Enhanced biological selectivity due to bromine substitution
8-Chloro-2,2-difluoro-3,4-dihydrobenzoxazineChlorine instead of bromineDifferent reactivity profile compared to brominated analogs
7-Bromo-3-fluoro-3-methylbenzoxazineDifferent halogen and methyl groupPotentially distinct biological activities

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an effective antimicrobial agent .

Study on Antitumor Activity

In another research effort focusing on antitumor properties, derivatives of this compound were tested against a panel of nine tumor cell lines. The compound exhibited high cytotoxic activity particularly against COLO201 (human colorectal adenocarcinoma) and HepG2 (human hepatocellular carcinoma) cells . The mechanism was identified as an inhibitor of DNA biosynthesis.

Q & A

Q. What are the foundational synthetic routes for preparing 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives?

Answer: A two-step protocol is commonly employed:

Cyclization : Reacting 2-aminophenols with 1,2-dibromoethane to form the benzoxazine core.

Acylation/Fluorination : Introducing fluorine via electrophilic substitution or acylation with fluorinated reagents (e.g., dichloroacetyl chloride, followed by halogen exchange).
Characterization includes IR (C–O–C stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (distinct signals for dihydro-2H protons and fluorine coupling), and ESI-MS for molecular ion confirmation. X-ray crystallography (e.g., for analogs like 3a in ) validates stereochemistry .

Q. How are spectroscopic techniques utilized to confirm the structure of benzoxazine derivatives?

Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm) and diastereotopic protons of the dihydro-2H ring (δ 4.5–5.5 ppm). Fluorine substitution splits signals due to J-coupling (e.g., δ 8.09 ppm for aromatic protons adjacent to nitro groups in ) .
  • ¹³C NMR : Fluorinated carbons appear as doublets (²JCF ~20–30 Hz).
  • IR : Stretching vibrations for C–F (1100–1200 cm⁻¹) and C–O–C (1200–1300 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies address low yields in fluorination reactions during benzoxazine synthesis?

Answer:

  • Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts under anhydrous conditions to minimize side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 7-fluoro-6-nitro derivatives in achieved via nitration followed by fluorination) .
  • Catalytic Systems : Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-fluorine bonds). Monitor intermediates via HPLC-MS to optimize reaction kinetics .

Q. How can crystallographic data resolve contradictions in proposed molecular geometries?

Answer: X-ray diffraction (e.g., ) identifies hydrogen bonding networks (e.g., O–H···O and C–H···π interactions) and torsional angles that NMR alone cannot resolve. For example:

  • Torsional Strain : In 4-(2-nitrobenzyl)-3-phenyl derivatives, the nitro group adopts a non-planar conformation (~15° deviation), influencing solubility and reactivity .
  • Packing Diagrams : Reveal intermolecular interactions (e.g., layered structures along the c-axis) critical for crystal engineering .

Q. How do substituents modulate the biological activity of benzoxazine derivatives?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine and nitro groups enhance metabolic stability and receptor binding (e.g., prostaglandin D2 receptor antagonism in ) .
  • Bulkier Substituents : 4-Phenethyl groups () improve lipophilicity, enhancing blood-brain barrier penetration for neuroprotective applications .
  • Structure-Activity Relationship (SAR) : Comparative studies of analogs (e.g., triazolo-benzoxazines in ) show that fused heterocycles (e.g., triazole rings) increase antimicrobial potency .

Q. What analytical methods validate purity and stability of fluorinated benzoxazines under varying conditions?

Answer:

  • HPLC-PDA/MS : Detects degradation products (e.g., hydrolysis of the oxazine ring under acidic conditions).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >200°C for most derivatives).
  • Accelerated Stability Studies : Store compounds at 40°C/75% RH for 4 weeks; monitor via ¹⁹F NMR to detect defluorination .

Q. How can computational modeling predict the reactivity of 2,2-difluoro-benzoxazines?

Answer:

  • DFT Calculations : Optimize transition states for fluorination reactions (e.g., Gibbs free energy barriers for electrophilic substitution).
  • Molecular Docking : Predict binding affinities to targets like kinase enzymes or GPCRs using crystal structures (e.g., PDB: 4N6W for kinase inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine

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